4-Hydroxymethyl-2-methylsulfanylphenol
Description
4-Hydroxymethyl-2-methylsulfanylphenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position (C4) and a methylsulfanyl (-SMe) group at the ortho position (C2) relative to the phenolic hydroxyl. Its molecular formula is C₈H₁₀O₂S, with a molecular weight of 170.23 g/mol.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C8H10O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3 |
InChI Key |
JCJRWCIKESVJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 4-Hydroxymethyl-2-methylsulfanylphenol, differing primarily in substituent types and positions:
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | C4: -CH₂OH; C2: -SMe | C₈H₁₀O₂S | 170.23 | Polar hydroxymethyl, electron-donating SMe |
| 4-Methyl-2-sulfanylphenol (HT4) | C2: -SH; C4: -CH₃ | C₇H₈OS | 140.20 | Thiol (-SH) group, less polar methyl |
| 4-Mercapto-2-methylphenol | C4: -SH; C2: -CH₃ | C₇H₈OS | 140.20 | Thiol at para, methyl at ortho |
| 2-Chloro-4′-methyl-2-methylsulfanylacetophenone* | C2: -Cl, -SMe; C4: -CH₃ | C₁₀H₁₁ClOS | 214.71 | Chloro and SMe substituents, ketone |
Key Observations :
- Electron Effects: Methylsulfanyl (-SMe) groups are electron-donating, reducing phenol acidity compared to electron-withdrawing groups (e.g., -Cl in 2-Chloro-4′-methyl-2-methylsulfanylacetophenone) .
- Polarity: The hydroxymethyl group in the target compound increases hydrophilicity relative to 4-Methyl-2-sulfanylphenol (HT4) and 4-Mercapto-2-methylphenol .
Physicochemical Properties and Reactivity
Table 2: Comparative Physicochemical Data
Acidity (pKa) :
- The phenolic -OH in this compound is less acidic than in 4-Mercapto-2-methylphenol due to the electron-donating SMe group at C2. For comparison, 4-Mercapto-2-methylphenol’s -SH group (pKa ~6–8) is more acidic than phenolic -OH (pKa ~10) .
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